5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-(3-nitrophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c11-5-7-6-13-14(10(7)12)8-2-1-3-9(4-8)15(16)17/h1-4,6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGBQLWPFNYZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495909 | |
| Record name | 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65973-70-8 | |
| Record name | 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile under basic conditions to yield the desired pyrazole derivative . The reaction conditions often include the use of ethanol as a solvent and a base such as sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 5-amino-pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation control . A specific derivative demonstrated IC50 values ranging from to , highlighting its potential as a chemotherapeutic agent .
Case Study:
In one study, a compound structurally related to 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile was tested against various cancer cell lines, showing effective inhibition of cell growth with low micromolar activity . The mechanism involved the interaction with the colchicine binding site on tubulin, suggesting that this class of compounds could serve as effective anticancer agents.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is notable, particularly in the context of autoimmune diseases. Compounds derived from this scaffold have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models . This action is mediated through inhibition of specific kinases involved in inflammatory signaling pathways.
Case Study:
One study demonstrated that a related pyrazole derivative significantly reduced LPS-induced TNF-alpha release in mice models, indicating strong anti-inflammatory effects . The findings suggest that these compounds could be developed into therapeutic agents for treating chronic inflammatory diseases.
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Case Study:
In an experimental evaluation, a derivative exhibited larger inhibition zones against bacterial strains compared to standard antibiotics like Ampicillin, indicating superior antibacterial efficacy . This suggests that further optimization could yield new antibiotics capable of overcoming resistant bacterial strains.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain kinases and enzymes involved in cell proliferation. The compound’s anti-inflammatory effects are linked to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
Key structural variations among pyrazole derivatives include the position/nature of substituents on the phenyl ring, additional fused rings, and functional group modifications. These differences significantly impact melting points, solubility, and spectroscopic profiles.
Table 1: Comparative Physicochemical Properties
Key Observations :
- Nitro Group Position : Derivatives with nitro groups at the 4-position (e.g., 4-nitrophenyl in ) may exhibit lower solubility in polar solvents compared to 3-nitrophenyl analogs due to symmetrical charge distribution.
- Melting Points : The introduction of electron-withdrawing groups (e.g., dinitrophenyl in ) increases melting points (228–229°C) compared to simpler analogs, likely due to enhanced intermolecular interactions.
- Spectroscopy: IR spectra consistently show strong cyano (ν ~2296 cm⁻¹) and nitro (ν ~1335 cm⁻¹) stretches, while ¹H NMR reveals distinct aromatic splitting patterns influenced by substituents .
Crystallographic and Supramolecular Features
- Hydrogen Bonding: In 5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile, N–H···N hydrogen bonds drive crystal packing, forming chains along the a-axis .
- Thermal Stability: High-melting fused-ring derivatives (e.g., >340°C for triazolopyrimidine 16a ) suggest superior thermal stability compared to monosubstituted pyrazoles.
Biological Activity
5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this pyrazole derivative, supported by data tables and relevant case studies.
Overview of the Compound
This compound, a member of the pyrazole family, exhibits a variety of biological activities that make it a promising candidate for medicinal chemistry. Its structure includes an amino group and a nitrophenyl moiety, which are critical for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions, including:
- Michael Addition : This method allows for the formation of the pyrazole ring through the reaction of aryl hydrazines with malononitrile derivatives under mild conditions .
- Cyclization Reactions : Various synthetic routes utilize cyclization techniques that involve aromatic aldehydes and hydrazine derivatives, often employing green chemistry principles to enhance efficiency and reduce waste.
Antimicrobial Properties
Research has shown that this compound possesses notable antimicrobial activity. In vitro studies evaluated its efficacy against several pathogens, revealing:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values as low as 0.22 μg/mL against certain bacterial strains, indicating potent antibacterial properties .
- Biofilm Inhibition : It was effective in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for treating persistent infections .
Anti-inflammatory and Anticancer Activities
The compound has been investigated for its anti-inflammatory and anticancer properties:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, with IC50 values in the low micromolar range. For instance, one derivative was found to arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization .
- Mechanism of Action : The anti-inflammatory effects are attributed to its ability to inhibit key signaling pathways involved in inflammation, such as those mediated by TNF-alpha .
Comparative Analysis with Similar Compounds
A comparison with related pyrazole derivatives highlights the unique biological profile of this compound:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | Moderate | High | Moderate |
| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | Low | Low | High |
Case Studies
Several case studies have documented the efficacy of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound not only inhibited growth but also disrupted biofilm formation, providing insights into its potential as a therapeutic agent against chronic infections .
- Cancer Cell Line Study : In research involving multiple cancer cell lines, derivatives of this compound exhibited selective cytotoxicity, highlighting its potential in developing targeted cancer therapies .
Q & A
Q. What are the optimal synthetic routes for 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using biocatalysts like guar-gum, which enhances reaction efficiency and reduces byproducts. Key steps include:
- Reaction Optimization : Maintain a molar ratio of 1:1.2 for nitrile and nitroaryl precursors under reflux in ethanol.
- Characterization : Validate purity via melting point analysis (compare with literature values, e.g., Weber (2002) reports 228–230°C for analogous pyrazoles) .
- Spectroscopic Confirmation : Use NMR (e.g., δ 9.67 ppm for NH protons) and IR (e.g., 2296 cm for CN stretching) to confirm functional groups .
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) during structural elucidation?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:
- Repeat Experiments : Ensure consistent solvent (e.g., CDCl) and concentration.
- Cross-Validation : Use X-ray crystallography (as in ) to resolve ambiguities in bond angles and torsion parameters .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for synthesizing novel pyrazole derivatives?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to identify transition states and intermediates. For example:
- Reaction Design : Use software like GRRM or Gaussian to model cyclization steps and optimize activation energies.
- Data-Driven Feedback : Apply machine learning to correlate substituent effects (e.g., nitro groups at the 3-position) with reaction yields, leveraging datasets from ICReDD’s hybrid computational-experimental workflows .
Q. How do substituents (e.g., nitro, amino) influence the electronic properties and reactivity of this pyrazole scaffold?
- Methodological Answer :
- Electron-Withdrawing Effects : The 3-nitrophenyl group increases electrophilicity at the pyrazole ring, affecting nucleophilic substitution reactivity.
- Hammett Analysis : Quantify substituent effects using σ values (e.g., nitro: +0.78, amino: -0.66) to predict regioselectivity in further functionalization.
- Spectroscopic Probes : Monitor charge distribution via NMR (e.g., deshielded carbons near nitro groups) .
Q. What methodologies are recommended for assessing bioactivity and structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- In Vitro Assays : Test inhibition of enzymes like cyclooxygenase-2 (COX-2) or kinases, using fluorogenic substrates.
- SAR Profiling : Compare with analogs (e.g., 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile, ) to identify critical substituents for target binding .
- Docking Studies : Use AutoDock Vina to model interactions with protein active sites, focusing on hydrogen bonding with the amino and nitrile groups.
Q. How can researchers address discrepancies in melting points between synthesized batches and literature values?
- Methodological Answer :
- Purification Techniques : Recrystallize using solvents like DMF/water mixtures to remove impurities.
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to detect polymorphic forms.
- Literature Cross-Check : Ensure cited values (e.g., Weber (2002)) match the exact isomer, as positional nitrophenyl groups drastically alter melting points .
Data Contradiction and Resolution
Q. How to resolve contradictions between observed and theoretical IR stretching frequencies for the CN group?
- Methodological Answer :
- Environmental Factors : Solvent polarity (e.g., KBr pellet vs. neat sample) can shift CN stretches by 10–20 cm.
- Isotopic Labeling : Synthesize -labeled analogs to confirm assignments.
- Hybrid Spectra : Combine experimental IR with computational vibrational spectra (e.g., using ORCA software) .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 228–229°C | Capillary Tube | |
| NMR (NH) | δ 9.67 ppm (s, 2H) | 400 MHz, CDCl | |
| IR Stretch (CN) | 2296 cm | Neat Sample | |
| X-ray Crystallography | R factor = 0.033 | Single-Crystal Analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
